Sgc-ubd253

Chemical Biology Target Validation Assay Development

Conventional HDAC6 catalytic inhibitors (e.g., ricolinostat) alter acetylation and confound UBD-specific research. SGC-UBD253 uniquely disrupts HDAC6's ubiquitin-binding domain without affecting global acetylome-essential for dissecting aggresome/autophagy pathways. - 380-fold affinity difference vs. negative control SGC-UBD253N - Selective over 9 other UBDs (USP16 weak exception) - Validated for proteasome inhibitor resistance & neurodegeneration models - Supplied as matched probe/control pair for on-target validation

Molecular Formula C21H20ClN3O5
Molecular Weight 429.9 g/mol
Cat. No. B10828539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgc-ubd253
Molecular FormulaC21H20ClN3O5
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CN2C(=NC3=C(C2=O)C=CC=C3Cl)CCC(=O)O
InChIInChI=1S/C21H20ClN3O5/c1-30-16-8-3-2-5-13(16)11-23-18(26)12-25-17(9-10-19(27)28)24-20-14(21(25)29)6-4-7-15(20)22/h2-8H,9-12H2,1H3,(H,23,26)(H,27,28)
InChIKeyYLHSFRZHEMHKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGC-UBD253: Selective HDAC6 UBD Antagonism


SGC-UBD253 (Compound 25) is a high-quality chemical probe developed by the Structural Genomics Consortium (SGC) that potently and selectively targets the zinc-finger ubiquitin-binding domain (Zf-UBD) of histone deacetylase 6 (HDAC6) [1]. It is designed to displace ubiquitin and ubiquitin-like proteins from this domain, an underexplored therapeutic strategy distinct from conventional HDAC6 catalytic inhibition [2]. This probe is provided with a well-characterized, closely related negative control compound, SGC-UBD253N, and is intended for use as a tool compound to dissect the biological functions of the HDAC6-UBD in cellular and in vitro models [3].

Tool type
HDAC6 zinc-finger ubiquitin-binding domain (UBD) antagonist
Mechanism
Ubiquitin/ISG15 displacement; no catalytic deacetylase inhibition
Control compound
Matched negative control SGC-UBD253N supplied for on-target validation
Research context
PPI disruption, aggresome/autophagy studies, target engagement assays

Why SGC-UBD253 Cannot Be Substituted


Generic HDAC6 inhibitors, such as those in clinical development like ricolinostat (ACY-1215) or citarinostat, target the enzyme's catalytic deacetylase domains [1]. In contrast, SGC-UBD253 is a pioneering chemical probe that uniquely antagonizes the protein-protein interaction (PPI) between the HDAC6 zinc-finger ubiquitin-binding domain (UBD) and its ubiquitin/ISG15 partners [2]. This mechanistic distinction is critical: catalytic inhibition broadly affects acetylation of cytosolic substrates like α-tubulin, while UBD antagonism specifically disrupts HDAC6's scaffolding role in aggresome formation and autophagy without altering the acetylome [3]. Therefore, substituting SGC-UBD253 with a conventional HDAC6 catalytic inhibitor will confound experimental results and lead to incorrect conclusions about the role of the UBD. The quantitative evidence below demonstrates that SGC-UBD253 is the only well-characterized, selective probe available for this specific domain and is an essential tool for hypothesis-driven research.

Catalytic HDAC6 inhibitors (e.g. ricolinostat, tubastatin A) target deacetylase domains and may shift acetylome endpoints, not UBD-dependent scaffolding.
Dual UBD probes (e.g. SGC-UBD1031) lack the selectivity window for HDAC6-specific interpretation and may confound USP16-mediated effects.
Under-characterized HZUBi-series compounds may not reproduce validated target engagement; functional data in disease-relevant models remain limited.

SGC-UBD253 Head-to-Head Comparisons


Negative Control: SGC-UBD253N

SGC-UBD253 demonstrates a 380-fold higher binding affinity for the HDAC6-UBD compared to its closely related, methylated derivative SGC-UBD253N. The target compound binds with a KD of 84 nM (SPR), while the negative control SGC-UBD253N has a KD of 32 µM (SPR) [1]. This profound difference is essential for experimental validation; the use of SGC-UBD253N in parallel assays allows researchers to confidently attribute any observed phenotype to the on-target antagonism of the HDAC6-UBD by SGC-UBD253, ruling out off-target effects. In a cellular context, this potency differential translates to functional antagonism: SGC-UBD253 effectively inhibits the HDAC6-ISG15 interaction with an EC50 of 1.9 µM in a nanoBRET assay, an effect not seen with the negative control [2].

Control Binding Affinity
Head-to-head
380-fold weaker binding for SGC-UBD253N
Supports on-target phenotype attribution in parallel assays.
KD 84 nM (SGC-UBD253) vs 32 µM (negative control) by SPR.
Chemical Biology Target Validation Assay Development

HDAC6-UBD vs. USP16-UBD Selectivity

SGC-UBD253 exhibits a clear selectivity profile that distinguishes it from the dual probe SGC-UBD1031. While both compounds bind the HDAC6-UBD with similar high affinity (SGC-UBD253 KD = 84 nM; SGC-UBD1031 is reported as 'equipotent'), their selectivity for the USP16-UBD differs significantly. SGC-UBD253 demonstrates a 15-fold selectivity for HDAC6-UBD over USP16-UBD [1]. In contrast, SGC-UBD1031 is designed as a potent inhibitor of USP16-UBD (KD = 48 nM) and is equipotent on HDAC6-UBD [2]. In cellular assays, this translates to a ~10-fold functional selectivity for SGC-UBD253 in inhibiting the HDAC6-ISG15 interaction over the USP16-ISG15 interaction (EC50 ~1.9 µM vs. ~20 µM, respectively) [3].

Target Selectivity
Cross-study comparable
15-fold selectivity for HDAC6-UBD over USP16-UBD
Supports HDAC6-focused study design with cleaner selectivity window.
~10-fold cellular functional selectivity (EC50 1.9 µM vs ~20 µM).
Ubiquitin Signaling Target Engagement Chemical Probes

UBD Antagonism vs. Catalytic Inhibition

SGC-UBD253 is fundamentally different from catalytic HDAC6 inhibitors like SS-208 or ricolinostat (ACY-1215). While SS-208 is a potent inhibitor of the deacetylase activity (HDAC6 IC50 = 12 nM) [1], SGC-UBD253 does not inhibit HDAC6 catalytic activity. Instead, it selectively disrupts the protein-protein interaction between the HDAC6-UBD and ubiquitin/ISG15. This mechanistic divergence leads to non-overlapping functional consequences. Catalytic inhibition leads to increased α-tubulin acetylation [2], a marker not induced by SGC-UBD253 treatment. Instead, SGC-UBD253 treatment is expected to impair HDAC6-mediated aggresome formation and autophagy, processes that are independent of its deacetylase activity [3].

Mechanism Divergence
Class-level inference
UBD PPI antagonism; no catalytic inhibition
Supports UBD-specific pathway interpretation distinct from deacetylase readouts.
Does not increase α-tubulin acetylation; impacts aggresome/autophagy scaffolding.
Mechanism of Action Proteostasis Drug Discovery

Probe Quality vs. Uncharacterized HZUBi Compounds

While other putative HDAC6-UBD antagonists like the 'HZUBi' series (e.g., HZUBi-3e) have been reported in the literature, they lack the rigorous characterization and public availability that define SGC-UBD253 as a high-quality chemical probe. Studies on the HZUBi series note that their target engagement is 'lower than the literature reference compound HZUBi-3e' and crucially, they 'did not enhance proteasome inhibitor-mediated multiple myeloma cell killing' [1]. In contrast, SGC-UBD253 has been extensively profiled in vitro for binding (KD = 84 nM by SPR, 80 nM by ITC), cellular target engagement (NanoBRET EC50 = 1.9 µM), and proteome-wide selectivity, with data openly available on the Chemical Probes Portal [2]. It is provided as a fully characterized, quality-controlled reagent from the SGC.

Probe Characterization
Source review
Extensive multi-assay validation vs limited functional data for HZUBi series
Supports reproducible data generation; quality-controlled open-data profile.
SGC probe with SPR, ITC, NanoBRET, proteome-wide selectivity characterization.
Compound Sourcing Hit Validation Chemical Tool Quality

SGC-UBD253 Research Applications


Aggresome-Autophagy Pathway Dissection

SGC-UBD253 is the definitive tool to selectively block the interaction of the HDAC6-UBD with ubiquitinated proteins, a function critical for the transport of misfolded proteins to the aggresome and their subsequent clearance by autophagy [1]. Unlike catalytic inhibitors, SGC-UBD253 treatment allows researchers to study this specific pathway without altering global acetylation, as confirmed by proteome-wide selectivity data [2]. This application is particularly relevant for studying the mechanisms of proteasome inhibitor resistance in cancers like multiple myeloma, where aggresome formation is a key survival pathway.

Target Validation and Assay Development

The SGC-UBD253/SGC-UBD253N pair constitutes the only available matched probe/negative control set for the HDAC6-UBD. The 380-fold difference in binding affinity between SGC-UBD253 and its negative control [3] provides a robust system for validating the on-target specificity of biological assays and cellular phenotypes. This is essential for any screening campaign or mechanistic study aiming to link a biological effect directly to the antagonism of the HDAC6 zinc-finger domain, ruling out artifacts from compound cytotoxicity or off-target interactions.

Orthogonal Pharmacology in Disease Models

In fields where both the catalytic and UBD domains of HDAC6 are implicated, such as in models of neurodegenerative diseases (e.g., tauopathy) and viral infection (e.g., influenza A, SARS-CoV-2), SGC-UBD253 provides an orthogonal pharmacological approach to deacetylase inhibitors [4]. By using SGC-UBD253 in parallel with catalytic inhibitors like SS-208 or tubastatin A, researchers can deconvolve the specific contribution of the UBD-dependent protein interactions from the catalytic activity of HDAC6 in these complex disease-relevant processes.

Functional Genomics of Ubiquitin-Binding Domains

SGC-UBD253 is the most selective tool available to probe the function of the HDAC6 zinc-finger UBD over other related UBD-containing proteins. With demonstrated selectivity over nine other UBDs (except for weak USP16 binding) [5], it enables precise functional genomics and chemical biology experiments. This includes CRISPR-Cas9 knockout/rescue experiments, where SGC-UBD253 can acutely mimic the loss of UBD function, or in chemoproteomic approaches to identify novel interaction partners of the HDAC6-UBD that are displaced by the probe.

Application
Selection Property
Validation Focus
Aggresome-autophagy pathway dissection
Selective UBD antagonism without acetylome alteration
Aggresome formation, autophagy flux, ubiquitin-cargo tracking
Target validation and assay development
Matched probe/negative control pair
On-target phenotype confirmation, counter-screen for off-target effects
Orthogonal pharmacology in disease models
Orthogonal mechanism to catalytic inhibitors
Deconvolve UBD-dependent vs deacetylase-dependent contributions
Functional genomics of ubiquitin-binding domains
Selectivity over other UBD-containing proteins
UBD-specific knockout/rescue, chemoproteomic interaction mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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